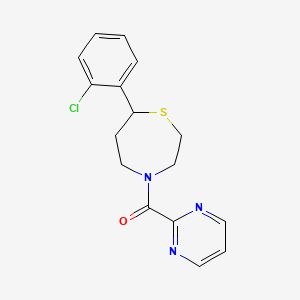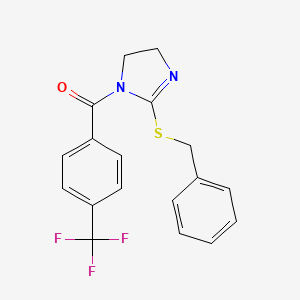
(2-(苄硫基)-4,5-二氢-1H-咪唑-1-基)(4-(三氟甲基)苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H15F3N2OS and its molecular weight is 364.39. The purity is usually 95%.
BenchChem offers high-quality (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone, also known as 2-(benzylsulfanyl)-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole:
Antifungal Agents
This compound has shown potential as an antifungal agent. Its structure allows it to interact with fungal cell membranes, disrupting their integrity and leading to cell death. Research has indicated that derivatives containing trifluoromethyl groups exhibit enhanced antifungal activity against various fungal strains .
Proton Exchange Membrane Fuel Cells (PEMFCs)
The compound’s trifluoromethyl group contributes to its stability and proton conductivity, making it a candidate for use in high-temperature proton exchange membrane fuel cells (HT-PEMFCs). These fuel cells are crucial for clean energy applications, and the compound’s properties can help improve their efficiency and durability .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Studies have focused on its potential anti-inflammatory and anticancer properties, leveraging its ability to modulate specific biochemical pathways .
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the creation of more complex molecules. Its functional groups can undergo various chemical reactions, making it a versatile building block for synthesizing pharmaceuticals, agrochemicals, and other organic compounds .
Material Science
In material science, this compound is investigated for its potential to create novel materials with unique properties. Its ability to form stable complexes and its structural rigidity make it useful in developing polymers and other advanced materials with specific mechanical and thermal properties .
Catalysis
The compound’s structure allows it to act as a catalyst in various chemical reactions. Its ability to stabilize transition states and facilitate reaction pathways is valuable in industrial processes, including the synthesis of fine chemicals and pharmaceuticals .
Biochemical Research
In biochemical research, this compound is used to study enzyme interactions and protein-ligand binding. Its unique structure provides insights into the mechanisms of enzyme inhibition and activation, contributing to the understanding of biochemical pathways and the development of enzyme inhibitors .
Environmental Chemistry
The compound’s stability and reactivity make it useful in environmental chemistry for the detection and degradation of pollutants. Its ability to interact with various environmental contaminants can be harnessed to develop sensors and remediation strategies for environmental protection .
属性
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS/c19-18(20,21)15-8-6-14(7-9-15)16(24)23-11-10-22-17(23)25-12-13-4-2-1-3-5-13/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYPEEWQIYFOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbaldehyde](/img/structure/B2440446.png)
![3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol](/img/structure/B2440448.png)
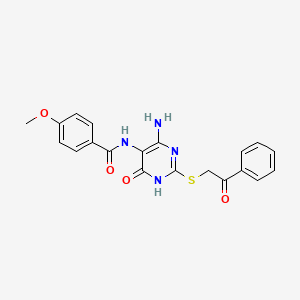
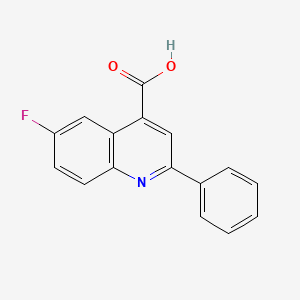

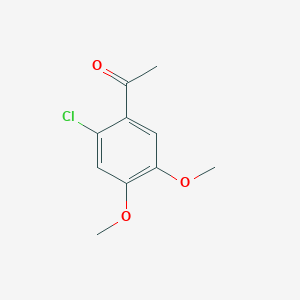
![N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2440458.png)
![1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2440459.png)

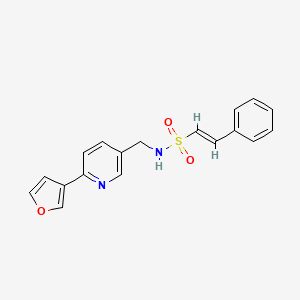
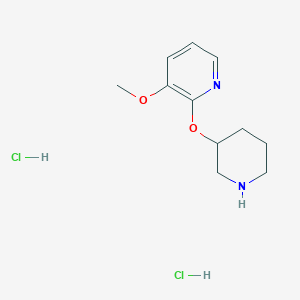
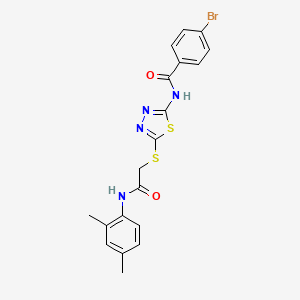
![[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2440466.png)
